5-Glutinen-3-ol chemical structure and properties
5-Glutinen-3-ol chemical structure and properties
An In-depth Technical Guide to 5-Glutinen-3-ol (Glutinol) for Researchers and Drug Development Professionals
Introduction
5-Glutinen-3-ol, more commonly known as Glutinol, is a pentacyclic triterpenoid that has garnered significant interest within the scientific community. As a naturally occurring compound found in a variety of plant species, it represents a promising scaffold for drug discovery and development. Its unique chemical architecture, a result of a complex biosynthetic pathway involving numerous methyl rearrangements, sets it apart from more common triterpenes and provides a foundation for its diverse biological activities. This guide offers a comprehensive overview of the chemical structure, physicochemical properties, natural sources, biological activities, and analytical methodologies pertinent to Glutinol, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identity
The foundational aspect of understanding any bioactive molecule is its chemical structure. Glutinol's intricate arrangement of atoms dictates its physical properties, reactivity, and ultimately, its pharmacological effects.
Systematic Nomenclature and Identifiers
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Common Name: Glutinol[1]
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Synonyms: 5-Glutinen-3-ol, epi-Alnusenol, Glutina-5-ene-3β-ol[1]
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IUPAC Name: (3S,6aS,6bR,8aR,12aR,12bS,14aR,14bS)-4,4,6b,8a,11,11,12b,14a-Octamethyl-1,2,3,4,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol
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CAS Number: 545-24-4[1]
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Molecular Formula: C₃₀H₅₀O[1]
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Molecular Weight: 426.72 g/mol [1]
Structural Features
Glutinol is a pentacyclic triterpenoid, a class of compounds derived from the cyclization of squalene. Its defining structural characteristics include a fully hydrogenated picene core with a double bond between the C5 and C6 positions. The structure is further adorned with eight methyl groups and a hydroxyl group at the C3 position, conferring its identity as a secondary alcohol.[2] A notable feature that distinguishes Glutinol from many other pentacyclic triterpenes is the presence of a methyl group at the C-9 position and the absence of a methyl group at C-10, which significantly influences its chemical reactivity.[2]
Caption: 2D representation of 5-Glutinen-3-ol's chemical structure.
Physicochemical Properties
The physical and chemical properties of Glutinol are crucial for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Reference |
| Physical State | White crystalline powder | [3] |
| Solubility | Soluble in chloroform, dichloromethane, DMSO | [1] |
| Computed logP | 9.2 | [4] |
| Storage | Store at 2-8°C, protected from air and light | [1] |
Natural Occurrence and Isolation
Glutinol is distributed across various plant species, indicating a widespread, yet often minor, presence in the plant kingdom.
Natural Sources
Glutinol has been isolated from a diverse range of plants, including:
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Peltophorum africanum[3]
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Balfourodendron riedelianum (white guatambu tree)[2]
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Podocarpus macrophyllus
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Lithocarpus hancei[4]
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Euphorbia cyparissias[4]
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Kalanchoe ceratophylla[5]
Biosynthesis
The biosynthesis of Glutinol is a complex process that is not yet fully elucidated. It is understood to originate from the cyclization of squalene, a common precursor for all triterpenoids. The formation of the unique glutinane skeleton involves a series of enzymatic reactions, including multiple methyl group migrations, which result in its distinct substitution pattern.[2]
Caption: A simplified overview of the proposed biosynthetic pathway of Glutinol.
Isolation Protocol
A general protocol for the isolation of Glutinol from plant material, based on the methodology described for Peltophorum africanum, is as follows:
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Extraction: The dried and powdered plant material (e.g., leaves) is subjected to extraction with a non-polar solvent such as n-hexane.
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Fractionation: The crude n-hexane extract is then fractionated using column chromatography packed with silica gel.
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Elution: A gradient elution system is employed, starting with 100% n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
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Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC).
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Purification: Fractions containing Glutinol are combined and may require further purification by repeated column chromatography or other techniques like preparative TLC to yield the pure compound.
Biological Activities and Therapeutic Potential
Glutinol has demonstrated a range of biological activities that underscore its potential as a therapeutic agent.
Anti-inflammatory Activity
Glutinol exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[1][3] The mechanism of action is thought to be similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[6]
Anticancer Activity
Promising anticancer activity has been reported for Glutinol. It has shown potent cytotoxic effects against the human breast cancer cell line MCF-7, with a reported IC₅₀ value of 9.83 µg/mL.[7][8] This suggests that Glutinol could be a valuable lead compound for the development of new anticancer therapies.
Antifungal Activity
While Glutinol itself has shown weak to no activity against certain phytopathogenic Fusarium strains, its chemical scaffold is a valuable starting point for the synthesis of more potent antifungal agents.[2] Various derivatives of Glutinol have been synthesized that exhibit enhanced antifungal properties, highlighting the potential of this natural product in the development of new fungicides.[2]
Other Potential Activities
Some literature suggests that Glutinol may also possess antidiabetic properties, although this requires further investigation.[5]
Analytical Characterization
Accurate identification and characterization of Glutinol are essential for research and quality control. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Glutinol.
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¹³C-NMR: The ¹³C-NMR spectrum of Glutinol shows characteristic signals for its 30 carbon atoms. Published data provides a reference for the chemical shifts of each carbon, which can be used for identification.[3]
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¹H-NMR: While specific ¹H-NMR data is not detailed in the provided search results, it would be expected to show signals for the methyl protons, the olefinic proton, and the proton attached to the hydroxyl-bearing carbon, among others.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Glutinol. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₃₀H₅₀O).
Infrared (IR) Spectroscopy
The IR spectrum of Glutinol is characterized by absorption bands corresponding to its functional groups. Key expected peaks include:
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A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group.
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Bands in the region of 2850-3000 cm⁻¹ corresponding to C-H stretching.
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A peak around 1640 cm⁻¹ for the C=C stretching of the double bond.
Calculated IR spectra for Glutinol are available in the literature and can serve as a reference.[6]
Synthesis and Derivatization
Total Synthesis
The total synthesis of a complex natural product like Glutinol is a formidable challenge in organic chemistry. At present, a completed total synthesis of Glutinol has not been reported in the reviewed literature.
Derivatization
The chemical structure of Glutinol, with its hydroxyl group and double bond, offers opportunities for chemical modification. Researchers have successfully created a library of Glutinol derivatives through reactions such as oxidation, ring fusion, aromatization, and ring cleavage.[2] These derivatization strategies are crucial for exploring the structure-activity relationships and optimizing the biological activities of this natural product scaffold.
Toxicology and Safety
A critical aspect of drug development is the assessment of a compound's safety profile. Currently, there is a lack of publicly available toxicology and safety data specifically for 5-Glutinen-3-ol. As with any investigational compound, appropriate safety precautions should be taken in a laboratory setting, including the use of personal protective equipment.
Conclusion
5-Glutinen-3-ol (Glutinol) is a fascinating pentacyclic triterpenoid with a unique chemical structure and a promising profile of biological activities, including anti-inflammatory and anticancer effects. While it is readily available from natural sources, further research is needed to fully elucidate its biosynthetic pathway, explore its therapeutic potential through clinical studies, and establish a comprehensive safety profile. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon as they unlock the full potential of this remarkable natural product.
References
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Coompo Research Chemicals. 5-Glutinen-3-ol | 545-24-4. Available from: [Link]
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Unlocking the Potential of Glutinol: Structural Diversification and Antifungal Activity against Phytopathogenic Fusarium Strains. Journal of Natural Products. ACS Publications. 2024. Available from: [Link]
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Adebayo, S. A., Shai, L. J., & Eloff, J. N. (2017). First isolation of glutinol and a bioactive fraction with good anti-inflammatory activity from n-hexane fraction of Peltophorum africanum leaf. Asian Pacific Journal of Tropical Medicine, 10(1), 42-46. Available from: [Link]
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Structure of glutinol isolated from PA, a known pentacyclic triterpene with anti-inflammatory activity. ResearchGate. Available from: [Link]
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First isolation of glutinol and a bioactive fraction with good anti-inflammatory activity from n-hexane fraction of Peltophorum africanum leaf. OUCI. Available from: [Link]
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alpha-Glutinol. PubChem. National Institutes of Health. Available from: [Link]
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The overall work flow of bioinformatics analysis of glutinol. ResearchGate. Available from: [Link]
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First isolation of glutinol and a bioactive fraction with good anti-inflammatory activity from n-hexane fraction of Peltophorum africanum leaf. OUCI. Available from: [Link]
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